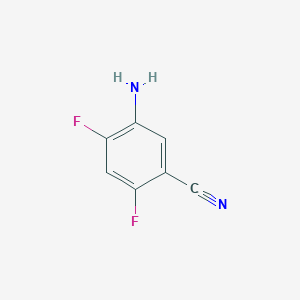

5-Amino-2,4-difluorobenzonitrile

Description

Significance of Fluorinated Aromatic Nitriles in Modern Organic Synthesis

Fluorinated aromatic nitriles are a class of organic compounds that have gained significant importance in modern chemistry, particularly in the fields of medicinal chemistry and materials science. The inclusion of fluorine atoms into an aromatic nitrile structure can dramatically alter the molecule's electronic properties, stability, and reactivity. chemimpex.com This is because fluorine is the most electronegative element, and its presence can influence the acidity, basicity, and metabolic stability of a compound.

In medicinal chemistry, it's estimated that up to a quarter of all pharmaceuticals contain at least one fluorine atom. rsc.org The introduction of fluorine can lead to enhanced biological activity and improved pharmacokinetic properties. Fluorinated aromatic nitriles serve as key building blocks for a wide range of therapeutic agents, including those with anticancer, antidepressant, and antibacterial activities. rsc.org The nitrile group itself is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, or amides, further expanding its utility in drug design and development. fiveable.me

Beyond pharmaceuticals, these compounds are also used in the agrochemical industry to develop new pesticides and herbicides with improved efficacy and environmental profiles. chemimpex.com In materials science, the unique properties of fluorinated compounds are harnessed to create advanced polymers and coatings with enhanced chemical resistance and durability. chemimpex.com

Contextual Overview of Aminobenzonitriles as Versatile Chemical Building Blocks

Aminobenzonitriles are a class of bifunctional organic compounds that contain both an amino (-NH2) and a nitrile (-C≡N) group attached to a benzene (B151609) ring. This combination of functional groups makes them highly versatile building blocks in organic synthesis. nih.govnih.govrsc.org The amino group can act as a nucleophile or be transformed into various other groups, while the nitrile group is electrophilic at the carbon atom and can undergo a wide range of chemical reactions. fiveable.menih.gov

The nitrile functionality is of immense importance in functional group-oriented organic synthesis due to its unique reactivity. nih.gov It can be hydrolyzed to form carboxylic acids, reduced to primary amines, or react with Grignard reagents to form ketones. fiveable.me Furthermore, the nitrile group can participate in various cycloaddition reactions to construct important carbocyclic and heterocyclic structures. nih.gov

The presence of the amino group further enhances the synthetic utility of these molecules. It can direct the substitution pattern on the aromatic ring and can be readily modified to create a diverse array of derivatives. This dual functionality allows for the construction of complex molecular architectures, making aminobenzonitriles valuable intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.

Rationale for Research Focus on 5-Amino-2,4-difluorobenzonitrile and its Analogues

The specific compound, this compound, is of particular interest to researchers due to its unique combination of functional groups. It merges the advantageous properties of fluorinated aromatics with the synthetic versatility of aminobenzonitriles. The two fluorine atoms at positions 2 and 4, combined with the amino group at position 5, create a distinct electronic and steric environment on the benzene ring, influencing its reactivity and potential biological activity.

This specific substitution pattern makes this compound a valuable precursor for creating complex, highly functionalized molecules. The amino and nitrile groups provide reactive sites for a variety of chemical transformations, such as substitution, reduction, and oxidation reactions. For instance, the nitrile group can be reduced to an amine, while the amino group can be oxidized to a nitro group, allowing for further synthetic modifications.

Research has shown that this compound and its analogues, such as 4-Amino-2,5-difluorobenzonitrile and 4-Amino-3,5-difluorobenzonitrile (B171853), are crucial intermediates in the synthesis of biologically active molecules. chemimpex.comnih.gov They are used in the development of targeted therapies in oncology and for infectious diseases, where their properties can enhance the efficacy of drug candidates. chemimpex.com The study of these molecules helps in understanding how fluorine substitution affects molecular interactions with biological targets, such as enzymes and receptors, which is critical for the design of new and more effective drugs.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 952285-54-0 |

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| Boiling Point | 274.6 ± 35.0 °C |

| Density | 1.4 ± 0.1 g/cm³ |

Propriétés

IUPAC Name |

5-amino-2,4-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXALIZDXHGGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 5 Amino 2,4 Difluorobenzonitrile and Its Isomers

Strategies for the Construction of the Fluorinated Aminobenzonitrile Core

Two primary retrosynthetic approaches dominate the synthesis of fluorinated aminobenzonitriles: the introduction of the nitrile group onto a pre-existing fluorinated aniline (B41778) scaffold, or the installation of the amino group onto a fluorinated benzonitrile (B105546) precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern of the final product.

Introduction of the Nitrile Functionality on Fluorinated Anilines

This approach begins with a fluorinated aniline derivative, to which a cyano group is subsequently added. This can be achieved through direct cyanation of an aryl halide or via multi-step sequences involving the transformation of other functional groups.

The Rosenmund-von Braun reaction is a classical and robust method for the synthesis of aryl nitriles, involving the reaction of an aryl halide with a copper(I) cyanide salt. wikipedia.orgsynarchive.com This reaction typically requires high temperatures and polar aprotic solvents like DMF or pyridine. organic-chemistry.org While modern palladium-catalyzed cyanation methods have been developed, the copper-mediated approach remains prevalent. nih.gov

A pertinent example is the synthesis of 4-amino-3,5-difluorobenzonitrile (B171853), an isomer of the target compound. This synthesis starts from 4-bromo-2,6-difluoroaniline (B33399), which is refluxed with three equivalents of copper(I) cyanide in DMF for 24 hours. Following workup, the desired product is obtained in a 42% yield. nih.goviucr.org This demonstrates the viability of the Rosenmund-von Braun reaction on an electron-rich, fluorinated aniline substrate.

Table 1: Example of Rosenmund-von Braun Reaction for an Isomeric Aminodifluorobenzonitrile

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|

Applying this logic to the synthesis of 5-Amino-2,4-difluorobenzonitrile would necessitate a starting material such as 5-bromo-2,4-difluoroaniline (B1273227) or 5-iodo-2,4-difluoroaniline, which would undergo cyanation under similar conditions.

An alternative to direct cyanation of a halogenated aniline is a multi-step sequence starting from a more readily available precursor. This often involves the Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using CuCN. However, this reaction can be sensitive to the substitution pattern on the aromatic ring. For instance, the attempted Sandmeyer cyanation of the diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) did not yield the expected 2-cyano-3,5-difluoronitrobenzene. Instead, it resulted in a product formed from the selective nucleophilic substitution of the fluoride (B91410) at the 2-position by hydroxide (B78521). rsc.org

A more successful multi-step approach involves converting the amine to a more stable leaving group, such as a bromine atom, before cyanation. A patented synthesis for 2-fluoro-4-nitrobenzonitrile (B1302158) illustrates this strategy. The process begins with 2-fluoro-4-nitroaniline, which undergoes a diazotization and bromination reaction to replace the amino group with bromine. The resulting 2-fluoro-4-nitrobromobenzene is then subjected to cyanation using copper(I) cyanide in N-methyl-2-pyrrolidone (NMP) as a solvent to afford the final product. google.com This sequence effectively introduces the nitrile group onto a fluorinated aromatic core.

Table 2: Multi-step Synthesis of a Fluoronitrobenzonitrile

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Fluoro-4-nitroaniline | Diazotization, Bromination | 2-Fluoro-4-nitrobromobenzene |

Amination Strategies for Fluorinated Benzonitriles

This synthetic pathway starts with a fluorinated benzonitrile and introduces the amino group in a subsequent step. Key methods include nucleophilic aromatic substitution (SNAr) and the reduction of a nitro group.

Nucleophilic aromatic substitution is a powerful tool for functionalizing electron-deficient aromatic rings. youtube.com The presence of electron-withdrawing groups, such as nitrile (-CN) and fluorine (-F), activates the ring towards attack by nucleophiles. In polyfluorinated benzonitriles, a fluorine atom is displaced by an amine nucleophile, such as ammonia (B1221849).

The regioselectivity of the substitution is governed by the electronic effects of the substituents. In 2,4-difluorobenzonitrile (B34149), the fluorine atom at the 4-position (para to the strongly electron-withdrawing nitrile group) is the most activated site for nucleophilic attack. ossila.com To synthesize this compound via this method, a logical precursor would be 2,4,5-trifluorobenzonitrile. In this substrate, the fluorine atoms at positions 4 and 5 are both activated by the nitrile group. The reaction with ammonia would lead to the displacement of one of these fluorine atoms. The precise regiochemical outcome would depend on the specific reaction conditions, but substitution at the C-5 position is a plausible pathway to obtain the desired product. The reaction of nitrofluorobenzenes with ammonia in liquid solution is a well-established process. hud.ac.uk

Table 3: Proposed SNAr Amination for this compound

| Starting Material | Reagent | Expected Product |

|---|

One of the most common and reliable methods for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This strategy requires the synthesis of the corresponding nitro-substituted fluorobenzonitrile precursor, in this case, 2,4-difluoro-5-nitrobenzonitrile. This precursor can be prepared by the nitration of 2,4-difluorobenzonitrile.

Once the nitro-substituted intermediate is obtained, it can be reduced to the target aniline using a variety of well-established methods.

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. A patent for the synthesis of 2,4-difluoroaniline (B146603) describes the hydrogenation of 2,4-difluoro-5-chloronitrobenzene using a 5% Pd/C catalyst in methanol, demonstrating the compatibility of this method with halogenated nitroaromatics. google.com

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). For example, the synthesis of 3,5-difluoroaniline (B1215098) can be achieved through the reductive de-chlorination of 2,6-dichloro-3,5-difluoronitrobenzene using hydrogen and a palladium catalyst in the presence of a base. google.com

The choice of reducing agent can be critical to avoid the reduction of the nitrile group, although it is generally less reactive than the nitro group under these conditions.

Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

|---|---|

| H₂ / Pd/C | Catalytic hydrogenation; generally clean and high-yielding. |

| Fe / HCl or NH₄Cl | A common, cost-effective method for large-scale reductions. |

| SnCl₂ / HCl | A classic laboratory method, effective for a wide range of substrates. |

This two-step sequence—nitration followed by reduction—represents a highly versatile and widely applicable route to this compound and its isomers.

Regioselective Synthesis through Sequential Functionalization of Halogenated Aromatics

The regioselective synthesis of this compound from halogenated aromatic precursors presents a significant challenge due to the directing effects of the substituents. The fluorine and nitrile groups are electron-withdrawing, influencing the positions susceptible to nucleophilic aromatic substitution (SNAr).

A common strategy for introducing the cyano group is through the cyanation of a corresponding aryl halide. For instance, the synthesis of the isomer 4-amino-3,5-difluorobenzonitrile has been achieved starting from 4-bromo-2,6-difluoroaniline via a Rosenmund-von Braun reaction using copper(I) cyanide in a solvent like dimethylformamide (DMF) nih.gov. This suggests a potential pathway to this compound could involve a similar cyanation of a suitably substituted bromo- or iodo-difluoroaniline.

However, achieving the desired 5-amino substitution pattern requires careful consideration of the directing effects of the fluorine atoms and the nitrile group. In 2,4-difluorobenzonitrile, the fluorine at the 4-position is generally more susceptible to nucleophilic attack due to the para-directing effect of the nitrile group ossila.com. Therefore, direct amination of 2,4-difluorobenzonitrile would likely yield 4-amino-2-fluorobenzonitrile (B1273240) as the major product.

To achieve the 5-amino substitution, a multi-step sequential functionalization approach is necessary. One plausible route could start from a dihalogenated nitrobenzene. For example, starting with 1,4-dibromo-2,5-difluorobenzene, a regioselective nitration followed by a selective nucleophilic substitution of one of the bromine atoms with an amino or protected amino group could be envisioned. Subsequent reduction of the nitro group and cyanation of the remaining bromine would lead to the desired product. The success of such a route would heavily depend on controlling the regioselectivity at each step, which can be influenced by the choice of reagents, catalysts, and reaction conditions.

The synthesis of related isomers provides insight into the challenges. For example, the attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline did not yield the expected 2-amino-4,6-difluorobenzonitrile. Instead, it resulted in the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide due to a selective nucleophilic substitution of the 2-fluoride by a hydroxide ion rsc.org. This highlights the sensitivity of these reactions to the electronic environment of the aromatic ring.

| Starting Material | Key Transformation | Product | Reference |

| 4-bromo-2,6-difluoroaniline | Cyanation with CuCN | 4-amino-3,5-difluorobenzonitrile | nih.gov |

| 2,4-difluoro-6-nitroaniline | Attempted Sandmeyer cyanation | 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide | rsc.org |

This table presents examples of synthetic routes to isomers and related compounds of this compound.

Advanced Synthetic Techniques in Fluorinated Aminobenzonitrile Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These techniques are particularly relevant for the synthesis of complex molecules like fluorinated aminobenzonitriles.

Green chemistry principles aim to reduce the environmental impact of chemical processes. unife.itijpdd.org This includes the use of sustainable catalysts and the reduction or elimination of hazardous solvents.

Nanocatalysis offers significant advantages in terms of high catalytic activity, selectivity, and recyclability. For the synthesis of aminonitriles, various nanocatalysts have been explored. For instance, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been developed for the efficient one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles under green conditions nih.gov. Another example is the use of Fe3O4@SiO2@vanillin@thioglycolic acid magnetic nanoparticles for the mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles nih.gov. While not directly applied to this compound, these examples demonstrate the potential of nanocatalysts in facilitating the formation of the aminonitrile scaffold in an environmentally friendly manner.

Organocatalysis provides a metal-free alternative for asymmetric synthesis and other transformations. Thiourea-based organocatalysts have been shown to activate C-F bonds, enabling the amination of benzylic fluorides njit.edunih.gov. This approach could potentially be adapted for the regioselective amination of polyfluorinated benzonitriles. The development of chiral organocatalysts has also been crucial for the enantioselective synthesis of α-amino acids from aminonitriles.

| Catalytic System | Application | Advantages |

| LDH@PTRMS@DCMBA@CuI | Synthesis of 5-amino-1H-pyrazole-4-carbonitriles | Green conditions, catalyst recovery, high yield |

| Fe3O4@SiO2@vanillin@thioglycolic acid MNPs | Mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles | Environmentally friendly, high yields, catalyst reusability |

| Thiourea-based organocatalysts | Amination of benzylic fluorides | Metal-free, C-F bond activation |

This table summarizes sustainable catalytic systems for the synthesis of aminonitriles and related compounds.

Solvent-free synthesis minimizes the use of volatile organic compounds (VOCs), which are often toxic and contribute to pollution. The synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls has been achieved through a three-component reaction under solvent-free conditions using a grindstone method, with reactions completing in just 2-3 minutes in excellent yields doaj.orgresearchgate.netresearchgate.net.

Mechanochemistry , which involves inducing reactions through mechanical force (e.g., ball milling), is another powerful green chemistry tool. taltech.ee This technique can lead to faster reaction times, higher yields, and reduced waste compared to traditional solvent-based methods. The mechanochemical synthesis of 5-amino-4-cyanoxazoles has been reported, demonstrating the feasibility of forming heterocyclic structures under these conditions researchgate.net. Furthermore, the synthesis of 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones has been achieved via mechanochemical C-N coupling reactions beilstein-journals.org. The application of mechanochemistry to the synthesis of this compound could offer a more sustainable and efficient route. doaj.org

| Technique | Reaction | Key Features |

| Solvent-free (Grindstone) | Synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls | Rapid reaction (2-3 min), excellent yields, environmentally benign |

| Mechanochemical (Ball Milling) | Synthesis of 5-amino-4-cyanoxazoles | Solvent-free, fast reaction times, high carbon economy |

| Mechanochemical (Ball Milling) | Synthesis of 1,2-disubstituted benzimidazoles | Solvent-free, metal-free, eco-friendly |

This table highlights examples of solvent-free and mechanochemical synthetic methods.

Visible-light photoredox catalysis has emerged as a powerful tool for activating stable chemical bonds under mild conditions. This approach is particularly promising for the challenging transformations involved in the synthesis of fluorinated molecules.

Photoredox catalysis can facilitate the activation of strong C-F bonds, opening up new avenues for the synthesis of partially fluorinated compounds. Selective defluorinative functionalization of polyfluorinated aliphatic amides and esters has been achieved using this method, allowing for hydrodefluorination, defluoroalkylation, and defluoroalkenylation unife.it.

Photoredox Catalysis in Fluorinated Nitrile Chemistry

Radical Cascade Reactions for Complex Structures

Radical cascade reactions have emerged as a powerful tool in organic synthesis for the construction of complex molecular architectures in a single step from simple precursors. These reactions proceed through a sequence of intramolecular and/or intermolecular radical additions, offering an efficient pathway to intricate structures. While the application of radical cascade reactions to the synthesis of nitrogen heterocycles and other complex molecules is well-documented, their specific use for the direct synthesis of this compound has not been extensively reported in scientific literature.

However, the principles of radical chemistry on analogous aromatic systems suggest potential pathways. For instance, radical trifluoromethylation or cyanation of appropriately substituted anilines or difluorobenzene derivatives could be envisioned. The generation of an aryl radical from a precursor, followed by a cascade of reactions involving the introduction of the amino and cyano groups, would be a plausible, albeit currently theoretical, approach. The challenge in such a strategy would lie in controlling the regioselectivity of the radical additions to the aromatic ring.

Chemo- and Regioselective Control in Synthesis

Achieving chemo- and regioselective control is paramount in the synthesis of substituted aromatic compounds, particularly when multiple reactive sites are present. In the context of synthesizing this compound, the directing effects of the fluorine and amino/nitro groups play a crucial role in determining the position of incoming substituents.

The synthesis of isomers of aminodifluorobenzonitrile highlights the challenges and strategies for regioselective control. For example, the synthesis of 4-amino-3,5-difluorobenzonitrile has been reported starting from 4-bromo-2,6-difluoroaniline. In this multi-step synthesis, the positions of the fluorine atoms direct the subsequent chemical transformations.

A key strategy for achieving regioselectivity is the careful choice of starting materials and the sequence of reactions. For instance, starting with a difluorinated aniline and then introducing the cyano group can lead to a different isomer than starting with a difluorinated benzonitrile and subsequently adding an amino group. The electronic nature of the substituents (electron-donating or electron-withdrawing) and their steric hindrance are critical factors that chemists manipulate to achieve the desired isomer.

The table below illustrates the importance of starting materials in determining the final product in the synthesis of aminodifluorobenzonitrile isomers.

| Starting Material | Reagents | Product Isomer |

| 2,4-Difluoro-1-nitrobenzene | 1. Fe, HCl2. NaNO₂, HCl3. CuCN | This compound |

| 3,5-Difluoroaniline | 1. Ac₂O2. HNO₃, H₂SO₄3. H₃O⁺4. NaNO₂, HCl5. CuCN | 4-Amino-3,5-difluorobenzonitrile |

| 2,6-Difluorobenzonitrile | 1. HNO₃, H₂SO₄2. Fe, HCl | 3-Amino-2,6-difluorobenzonitrile |

This table represents plausible synthetic routes for illustrative purposes and may not reflect optimized conditions.

The synthesis of this compound would likely involve the nitration of 2,4-difluorobenzonitrile, followed by the reduction of the nitro group to an amine. The directing effects of the fluorine atoms and the cyano group would favor the introduction of the nitro group at the 5-position. Subsequent reduction would then yield the desired product. Controlling the reaction conditions, such as temperature and catalyst, is crucial to prevent side reactions and ensure high regioselectivity.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, providing detailed insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions.

As of the current literature review, a specific single-crystal X-ray diffraction study for 5-Amino-2,4-difluorobenzonitrile has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, are not available.

However, analysis of related structures, such as 4-amino-3,5-difluorobenzonitrile (B171853), reveals that aromatic rings with fluorine substituents can exhibit distortions in bond angles. In related compounds, the molecules are often connected by a network of intermolecular interactions.

In the absence of a crystal structure for this compound, a definitive analysis of its intermolecular interactions is not possible. However, based on its functional groups—an amino group (-NH₂), a nitrile group (-C≡N), and fluorine atoms—several types of interactions can be anticipated. The amino group can act as a hydrogen bond donor, while the nitrile nitrogen and fluorine atoms can act as hydrogen bond acceptors. Furthermore, the aromatic ring provides the potential for π-stacking interactions.

Studies on analogous compounds, such as 4-amino-3,5-difluorobenzonitrile, have shown the presence of N—H⋯N and N—H⋯F hydrogen bonds, as well as π–π stacking interactions, which play a crucial role in stabilizing the crystal lattice. nih.gov The interplay of these forces would be a key determinant of the solid-state packing of this compound.

The planarity of the benzonitrile (B105546) core is a key feature of this compound. The substituents—amino, fluoro, and cyano groups—lie in the plane of the aromatic ring. While significant conformational flexibility is not expected for the ring itself, the orientation of the amino group's hydrogen atoms relative to the rest of the molecule can vary.

In related fluorinated aromatic compounds, the presence of fluorine atoms can induce some distortion in the bond angles of the phenyl ring. nih.gov This is a result of the electronic effects and steric strain introduced by the substituents. A detailed quantitative analysis of these distortions for this compound would necessitate an X-ray crystallographic study.

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for confirming the chemical structure of a molecule in the absence of crystallographic data.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the amino group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

Aromatic Protons: The two aromatic protons will have distinct chemical shifts due to their different electronic environments. The proton at C6 will be coupled to the adjacent fluorine at C4, and the proton at C3 will be coupled to the adjacent fluorine at C2 and C4. This will result in doublet of doublets or more complex multiplets.

Amino Protons: The amino group protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Hypothetical ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 6.8 - 7.2 | dd | JH-F(2) = 8-10, JH-F(4) = 4-6 |

| H-6 | 7.3 - 7.6 | d | JH-F(4) = 8-10 |

| -NH₂ | 3.5 - 5.0 | br s | - |

Disclaimer: This table represents a hypothetical prediction and is for illustrative purposes only. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon signals will be split by attached fluorine atoms (¹³C-¹⁹F coupling).

Aromatic Carbons: The seven carbon atoms of the benzonitrile ring will show distinct resonances. The carbons directly bonded to fluorine (C2 and C4) will exhibit large one-bond C-F coupling constants and appear as doublets. The other aromatic carbons will show smaller two- or three-bond C-F couplings.

Nitrile Carbon: The nitrile carbon will appear in the downfield region of the spectrum and may also show coupling to the adjacent fluorine atoms.

Hypothetical ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C1 | 100 - 110 | d | JC-F = small |

| C2 | 160 - 165 | d | JC-F = large (240-260) |

| C3 | 105 - 115 | d | JC-F = small |

| C4 | 155 - 160 | d | JC-F = large (240-260) |

| C5 | 140 - 145 | s | - |

| C6 | 120 - 125 | d | JC-F = small |

| -CN | 115 - 120 | t | JC-F = small |

Disclaimer: This table represents a hypothetical prediction and is for illustrative purposes only. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Stereochemical and Regiochemical Assignments

While one-dimensional ¹H and ¹³C NMR provide initial data, two-dimensional (2D) NMR techniques are indispensable for the unequivocal assignment of the molecule's regiochemistry—that is, confirming the precise positions of the amino and fluoro substituents on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduwikipedia.org For this compound, HSQC would show a correlation between the proton at position 3 (H-3) and the carbon C-3, and between the proton at position 6 (H-6) and carbon C-6. This confirms the C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This technique provides the final pieces of the structural puzzle by linking different fragments of the molecule. Key expected HMBC correlations for assigning the regiochemistry of this compound would include:

The proton at H-6 showing a three-bond correlation to the nitrile carbon (C≡N).

The proton at H-6 also correlating to carbon C-4 (which bears a fluorine atom) and C-5 (which bears the amino group).

The proton at H-3 showing correlations to C-1 (nitrile-bearing carbon), C-2 (fluorine-bearing carbon), and C-5 (amino-bearing carbon).

The protons of the amino group (-NH₂) showing correlations to the adjacent carbons, C-4 and C-6.

Collectively, these 2D NMR experiments provide an irrefutable map of the proton and carbon framework, confirming the 1-cyano, 2,4-difluoro, and 5-amino substitution pattern. columbia.edu

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of the molecule's functional groups. The resulting spectra serve as a molecular "fingerprint."

The analysis of the vibrational spectra of this compound involves identifying the characteristic frequencies for its constituent parts: the substituted benzene ring, the nitrile group, the amino group, and the carbon-fluorine bonds. For aromatic nitriles, the C≡N stretch is typically observed between 2240 and 2220 cm⁻¹. spectroscopyonline.com

For primary aromatic amines, two distinct N-H stretching bands are expected in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org The N-H bending (scissoring) vibration for primary amines gives a characteristic band in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aromatic amines typically appears as a strong band between 1335 and 1250 cm⁻¹. orgchemboulder.com

The FT-Raman spectrum provides complementary information. Benzene ring vibrations, such as the ring breathing mode (around 992 cm⁻¹ in benzene itself), are often prominent in Raman spectra. researchgate.net

A detailed assignment of the principal vibrational modes is presented in the table below, based on established group frequencies and data from related molecules.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Notes |

| Asymmetric N-H Stretch | ~3450 | Aromatic Amine (-NH₂) | Typically a sharp band. |

| Symmetric N-H Stretch | ~3350 | Aromatic Amine (-NH₂) | Typically a sharp band, lower frequency than asymmetric. orgchemboulder.com |

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring | Characteristic of sp² C-H bonds. libretexts.org |

| C≡N Stretch | 2240-2220 | Nitrile (-C≡N) | Strong and sharp absorption, position lowered by conjugation. spectroscopyonline.com |

| N-H Bend (Scissoring) | 1650-1580 | Aromatic Amine (-NH₂) | Medium to strong absorption. orgchemboulder.com |

| C=C Ring Stretch | 1620-1400 | Benzene Ring | Multiple sharp bands characteristic of the aromatic ring. libretexts.org |

| C-N Stretch | 1335-1250 | Aromatic Amine (-C-N) | Strong band for aromatic amines. orgchemboulder.comlibretexts.org |

| C-F Stretch | 1250-1050 | Fluoroaromatic | Typically very strong absorptions. |

| C-H Out-of-Plane Bend | 900-675 | Benzene Ring | Position is sensitive to the ring substitution pattern. spectroscopyonline.com |

| N-H Wag | 910-665 | Aromatic Amine (-NH₂) | Often a broad, strong band for primary amines. orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy molecular orbitals. The chromophore in this compound is the entire substituted benzene ring system.

The presence of the aromatic ring with its conjugated π-system gives rise to strong absorptions, primarily due to π → π transitions. These transitions involve the excitation of an electron from a bonding (π) molecular orbital to an anti-bonding (π) molecular orbital. For substituted benzenes, these transitions typically result in absorption bands in the 200-280 nm range.

The amino (-NH₂) and nitrile (-C≡N) groups also influence the electronic spectrum. The nitrogen atom of the amino group possesses a non-bonding pair of electrons (n-electrons). This allows for n → π transitions, where a non-bonding electron is promoted to an anti-bonding π orbital of the aromatic ring. These transitions are generally weaker than π → π* transitions and can sometimes be observed as a shoulder on the main absorption band. youtube.commdpi.com

The combination of the electron-donating amino group and the electron-withdrawing nitrile and fluoro groups on the same ring leads to intramolecular charge-transfer characteristics, which can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

| Electronic Transition | Involved Orbitals | Expected Wavelength Region | Characteristics |

| π → π | π (HOMO) → π (LUMO) | ~220-300 nm | High intensity (strong absorption). Associated with the conjugated aromatic system. |

| n → π | n (amino group) → π (LUMO) | ~280-350 nm | Low intensity (weak absorption). Often appears as a shoulder on the main π → π* band. mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₄F₂N₂), the exact molecular weight is approximately 154.12 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 154. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. libretexts.org

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system. libretexts.orgyoutube.com The fragmentation of fluoroaromatic compounds is often characterized by the loss of fluorine or HF. nist.govnist.gov

The primary fragmentation pathways expected for this compound are outlined below.

| Fragment Ion (m/z) | Proposed Loss from Molecular Ion (M⁺•) | Formula of Lost Neutral | Significance |

| 127 | Loss of hydrogen cyanide | HCN | A very common fragmentation pathway for nitriles. youtube.com |

| 135 | Loss of a fluorine radical | F• | Characteristic fragmentation for fluoroaromatic compounds. |

| 126 | Loss of carbon monoxide, then a hydrogen radical | CO, H• | A potential rearrangement and fragmentation pathway following initial ring cleavage. |

| 108 | Loss of HCN and F• | HCN, F• | Combination of common fragmentation pathways. |

| 77 | Phenyl cation fragment | C₄H₂FN₂ | Represents significant fragmentation of the ring structure. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful computational tools used to model the quantum mechanical properties of molecules. These calculations are fundamental to predicting molecular geometry, vibrational frequencies, and thermodynamic parameters from first principles, without the need for empirical data.

Optimization of Molecular Geometry and Electronic Structure

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 5-Amino-2,4-difluorobenzonitrile are calculated.

For aromatic systems like substituted benzonitriles, these calculations typically reveal the planarity of the benzene (B151609) ring and the influence of substituents on its geometry. The electron-withdrawing fluorine atoms and the nitrile group, along with the electron-donating amino group, are expected to cause slight distortions in the benzene ring from a perfect hexagon. Bond lengths between carbon atoms in the ring, as well as the C-F, C-N (amino), and C-CN bonds, are determined with high precision.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-C (ring) | ~1.39 Å |

| C-F | ~1.35 Å |

| C-NH2 | ~1.38 Å |

| C-CN | ~1.45 Å |

| C≡N | ~1.15 Å |

| C-C-C (ring angle) | ~120° |

| C-C-F (angle) | Varies based on position |

Note: These are typical values based on related structures; specific calculated values would require a dedicated computational study.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, which are observed experimentally in Infrared (IR) and Raman spectra. The calculations allow for the assignment of specific spectral bands to particular molecular motions, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group (typically a strong, sharp band around 2230 cm⁻¹), C-F stretching vibrations, N-H stretching of the amino group (usually two bands in the 3300-3500 cm⁻¹ region), and various aromatic C-C and C-H stretching and bending modes. Theoretical spectra can be generated to compare directly with experimental data, although calculated frequencies are often scaled by a small factor to correct for anharmonicity and basis set limitations.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C≡N Stretch | ~2230 |

| C-F Stretch | ~1200-1300 |

| Aromatic C-C Stretch | ~1400-1600 |

Note: Values are approximate and based on general group frequencies.

Calculation of Thermodynamic Parameters

Computational methods can also predict key thermodynamic properties of this compound at a given temperature and pressure. These parameters are derived from the calculated vibrational frequencies and molecular partition functions. Important calculated values include entropy (S), enthalpy (H), and Gibbs free energy (G). These properties are crucial for understanding the molecule's stability, reactivity, and behavior in chemical reactions.

Table 3: Theoretically Calculated Thermodynamic Parameters

| Parameter | Value |

|---|---|

| Zero-point vibrational energy | Calculated from vibrational frequencies |

| Enthalpy (H) | Calculated value (e.g., in kcal/mol) |

| Entropy (S) | Calculated value (e.g., in cal/mol·K) |

Note: Specific values are dependent on the level of theory and basis set used in the calculation.

Quantum Chemical Descriptors and Reactivity Indices

Beyond structure and spectra, computational chemistry provides descriptors that help in understanding the electronic distribution and reactivity of a molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This method provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule.

Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red typically signifies electron-rich, negative potential areas (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles). Green and yellow represent intermediate potentials.

The ESP map of this compound would be expected to show:

Negative potential (red) concentrated around the nitrogen atom of the nitrile group and the fluorine atoms due to their high electronegativity and the presence of lone pairs.

Positive potential (blue) around the hydrogen atoms of the amino group.

The aromatic ring would display a complex potential distribution influenced by the competing electronic effects of the substituents. The amino group would tend to increase electron density (making the ring more negative), while the fluorine and nitrile groups would decrease it (making it more positive).

This map is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Simulation of Reaction Mechanisms and Transition States

Due to a lack of direct computational studies on this compound, this section will explore plausible reaction mechanisms and transition states by drawing analogies from theoretical investigations of structurally similar aminobenzonitriles and fluorinated benzonitriles. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways and characterizing the high-energy transition state structures that govern reaction rates.

Energetics of Reaction Pathways

The energetics of reaction pathways for this compound can be inferred by examining studies on related molecules. For instance, the presence of the amino group and fluorine atoms on the benzene ring will significantly influence its reactivity, particularly in reactions such as nucleophilic aromatic substitution (SNAr) and electrophilic additions.

Theoretical studies on fluorinated benzonitriles have shown that the fluorine atoms act as strong electron-withdrawing groups, activating the aromatic ring for nucleophilic attack. The cyano group further enhances this effect. In a potential SNAr reaction involving this compound, a nucleophile would attack the carbon atom attached to a fluorine atom. DFT calculations on similar systems have been used to determine the activation energies for such substitutions. For example, in the halogen-exchange fluorination of dichlorobenzonitriles, DFT models have been employed to evaluate the activation energies for the Cl to F substitution, showing that electron-withdrawing groups meta to the leaving group can accelerate the reaction by polarizing the C-Cl bond.

Furthermore, computational studies on the C-C bond activation of fluorinated benzonitriles using transition metal complexes, such as nickel, have revealed the thermodynamic and kinetic parameters of these reactions. DFT calculations have been instrumental in mapping the potential energy surfaces, identifying intermediates and transition states for the insertion of the metal into the C-CN bond. While no specific data exists for this compound, the principles from these studies on other fluorinated benzonitriles would be applicable.

The amino group, being an electron-donating group, would also influence the energetics. Its presence could modulate the electron density on the aromatic ring and affect the stability of intermediates and transition states. For example, in the reaction of 2-aminobenzonitrile (B23959) with carbon dioxide, DFT calculations have elucidated the mechanism and the catalytic role of ionic liquids, revealing the activation free energies for key steps like C-O bond cleavage and C-N bond formation.

Table 1: Hypothetical Energetic Data for a Nucleophilic Aromatic Substitution Reaction of a Fluorobenzonitrile Derivative (based on analogous systems)

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Attack | Fluorobenzonitrile + Nu- | [Fluorobenzonitrile---Nu]- | Meisenheimer Complex | 15-25 | -5 to -15 |

| Fluoride (B91410) Elimination | Meisenheimer Complex | [Substituted Benzonitrile---F]- | Substituted Benzonitrile (B105546) + F- | 5-15 | -20 to -30 |

Note: This table presents a generalized and hypothetical energetic profile for an SNAr reaction on a fluorobenzonitrile, as direct data for this compound is not available. The values are illustrative and based on trends observed in computational studies of similar reactions.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is a valuable tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, these predictions would be crucial in understanding its synthetic transformations.

Regioselectivity: In reactions involving the aromatic ring, the substitution pattern of the amino and fluoro groups will direct incoming reagents to specific positions. The amino group is an ortho-, para-director for electrophilic aromatic substitution, while the fluorine atoms and the cyano group are deactivating and meta-directing. However, in nucleophilic aromatic substitution, the strong electron-withdrawing nature of the fluorine and cyano groups makes the carbon atoms to which they are attached susceptible to nucleophilic attack.

DFT calculations can be used to model the transition states for nucleophilic attack at the C2 and C4 positions (where the fluorine atoms are located). By comparing the activation energies for these two pathways, the preferred site of substitution can be predicted. It is likely that the fluorine at the C2 position, being ortho to the activating cyano group and meta to the deactivating (in this context) amino group, would be the more favorable site for nucleophilic attack. Computational analyses employing local electron attachment energy have been beneficial in identifying the carbons most likely to be attacked in SNAr processes. nih.govfrontiersin.org

Stereoselectivity: While the aromatic ring of this compound is planar and achiral, stereoselectivity can become a factor in reactions involving the formation of new chiral centers, for instance, through asymmetric synthesis. Computational methods can be employed to model the transition states of reactions with chiral catalysts or reagents. By calculating the energies of the diastereomeric transition states, the enantiomeric excess of the product can be predicted. For example, in the desymmetrization of geminal difluoroalkanes, frustrated Lewis pair mediated monoselective C-F activation has been shown to proceed with high stereoselectivity, which can be rationalized through computational modeling of the reaction intermediates and transition states.

Electronic Properties and Non-Linear Optical (NLO) Activity

The electronic properties of this compound, particularly its potential for non-linear optical (NLO) applications, can be investigated through computational quantum chemistry. The combination of an electron-donating amino group and an electron-withdrawing cyano group on a conjugated π-system suggests that this molecule could exhibit significant NLO properties.

Computation of Polarizability and Hyperpolarizability

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Computational methods like DFT and time-dependent DFT (TD-DFT) are widely used to calculate these parameters.

For molecules with donor-acceptor character, such as this compound, the first hyperpolarizability (β) is of particular interest as it is responsible for second-harmonic generation (SHG). Theoretical studies on similar donor-acceptor substituted benzonitriles have shown that the magnitude of β is strongly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. mdpi.com The fluorine atoms in this compound would also influence the electronic distribution and, consequently, the polarizability and hyperpolarizability.

Table 2: Calculated Polarizability and First Hyperpolarizability for a Generic Donor-Acceptor Benzonitrile (Illustrative Data)

| Computational Method | Basis Set | Dipole Moment (Debye) | Average Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| DFT (B3LYP) | 6-311++G(d,p) | 5.8 | 125.3 | 850.7 |

| HF | 6-31G(d) | 6.2 | 110.1 | 720.5 |

Note: This table provides illustrative computational data for a generic donor-acceptor substituted benzonitrile to demonstrate the types of parameters calculated. Specific values for this compound would require dedicated computational studies.

Analysis of Charge Transfer Characteristics

The NLO properties of donor-acceptor molecules are intimately linked to intramolecular charge transfer (ICT) from the donor to the acceptor group upon electronic excitation. Computational analysis can provide detailed insights into these charge transfer characteristics.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool. For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing cyano group and the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's electronic excitability and chemical reactivity. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.

TD-DFT calculations can be used to simulate the electronic absorption spectrum and identify the nature of the electronic transitions. For donor-acceptor systems, the lowest energy transition is often a π → π* transition with significant ICT character. The analysis of the molecular orbitals involved in this transition can quantify the extent of charge transfer from the amino group to the cyano group. Studies on aminobenzonitriles have shown that the solvent polarity can significantly influence the energy of the ICT state. acs.org

Furthermore, computational studies on tetrafluoro-aminobenzonitrile derivatives have revealed that fluorination can tune the relative energies of the locally excited and charge transfer excited states, which in turn affects their luminescence properties. rsc.org These findings suggest that the fluorine atoms in this compound would play a crucial role in modulating its charge transfer characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.